![molecular formula C18H18N2O3 B2554318 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034497-39-5](/img/structure/B2554318.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
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Description
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their synthesis, which can provide insight into the general class of compounds to which the compound belongs. Acetamides are a class of compounds where an acetyl group is bonded to a nitrogen atom from an amine group. They are significant in medicinal chemistry due to their pharmacological properties .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the condensation of acetic acid derivatives with amines or the acetylation of amines. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a simple method that could potentially be adapted for the synthesis of the compound . The synthesis of complex acetamide derivatives, such as those described in the papers, often requires multiple steps, including protection and deprotection of functional groups, as well as the use of coupling agents like dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of the acetamide moiety. The papers provided discuss the structural elucidation of these compounds using techniques such as NMR spectroscopy and mass spectrometry . These techniques would be applicable for analyzing the molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including hydrolysis, alkylation, and condensation with other molecules. The papers describe reactions such as mercaptolysis and deacetylation, which are relevant to the chemical reactivity of acetamide derivatives . These reactions can be used to modify the structure and properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the acetamide nitrogen. The papers do not provide specific data on the physical and chemical properties of the compound , but they do discuss the properties of similar compounds, which can give an indication of what to expect .
Safety and Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(7-12-1-4-16-17(6-12)23-11-22-16)20-9-13-5-15(10-19-8-13)14-2-3-14/h1,4-6,8,10,14H,2-3,7,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWJSNYEFRFFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide |
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